3-(Metilamino)-1-pirrolidin-1-ilpropan-1-ona; clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

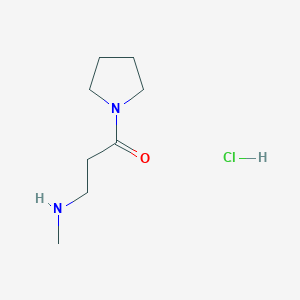

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride is a synthetic compound that belongs to the class of substituted cathinones. These compounds are structurally similar to amphetamines and are known for their stimulant effects. The hydrochloride form is often used to enhance the stability and solubility of the compound.

Aplicaciones Científicas De Investigación

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Investigated for its stimulant properties and potential therapeutic uses.

Industry: Utilized in the production of various pharmaceuticals and as a research chemical

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride typically involves the reaction of acetophenone, paraformaldehyde, and monomethylamine hydrochloride. The reaction is carried out in an alcohol solvent at temperatures ranging from 60-100°C in a closed container. The mixture is then concentrated, cooled, and crystallized to obtain the hydrochloride form .

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of a Raney nickel catalyst for hydrogenation reduction is common, with conditions such as hydrogen pressure of 0.3-1.5 MPa and temperatures of 25-80°C .

Análisis De Reacciones Químicas

Types of Reactions

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation techniques, often with catalysts like Raney nickel.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a catalyst such as Raney nickel.

Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts by increasing the release of dopamine, norepinephrine, and serotonin, leading to stimulant effects. The compound targets monoamine transporters, inhibiting their reuptake and increasing the concentration of these neurotransmitters in the synaptic cleft .

Comparación Con Compuestos Similares

Similar Compounds

3-Methylmethcathinone (3-MMC): Another synthetic cathinone with similar stimulant effects.

Methylamino- and dimethylaminoquinolines: Compounds with similar structural features but different pharmacological profiles.

Uniqueness

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its ability to act on multiple neurotransmitter systems simultaneously makes it a compound of interest in neuropharmacological research.

Actividad Biológica

3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one hydrochloride, commonly referred to as 3-MMC, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : C₈H₁₄ClN₂O

- Molecular Weight : 178.66 g/mol

- CAS Number : 2378506-77-3

- Structure : The compound features a pyrrolidine ring and a methylamino group, contributing to its unique reactivity and biological profile.

Preliminary studies suggest that 3-MMC may function primarily as a monoamine transporter inhibitor , which could enhance the availability of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft. This mechanism is similar to other compounds in its class, potentially impacting mood regulation and cognitive functions.

Biological Activity Overview

The biological activity of 3-MMC can be summarized as follows:

- Psychoactive Effects : As a synthetic cathinone, it exhibits psychostimulant properties similar to those of other stimulants like methcathinone.

- Neurotransmitter Modulation : It is hypothesized to increase levels of key neurotransmitters, which may lead to enhanced mood and alertness.

- Potential Therapeutic Applications : Due to its structural similarities with other psychoactive substances, there is ongoing research into its therapeutic potential for mood disorders and cognitive enhancement .

Data Table: Comparisons with Related Compounds

| Compound Name | CAS Number | Similarity Index | Psychoactive Properties |

|---|---|---|---|

| 3-(Methylamino)-1-pyrrolidin-1-ylpropan-1-one hydrochloride | 2378506-77-3 | N/A | Yes |

| 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride | 5409-58-5 | 0.90 | Yes |

| 4-Chloromethcathinone (4-CMC) | N/A | N/A | Yes |

| Methcathinone (ephedrone) | N/A | N/A | Yes |

Study on Cellular Effects

A notable study investigated the effects of structurally similar compounds on various human cancer cell lines. For instance, compounds like 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one demonstrated significant growth inhibition in leukemia cells (HL-60) through G2/M phase arrest and induction of apoptosis. While not directly studying 3-MMC, these findings suggest potential cytotoxic effects that warrant further investigation into the safety profile of related compounds .

Risk Assessment Reports

The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has conducted risk assessments on synthetic cathinones, including those related to 3-MMC. These assessments highlight the health risks associated with psychoactive substances, emphasizing the need for thorough research into their biological effects and potential for abuse .

Propiedades

IUPAC Name |

3-(methylamino)-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-9-5-4-8(11)10-6-2-3-7-10;/h9H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMCXDSBKQWVCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(=O)N1CCCC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.